molecular formula C13H18F3N3 B2733367 1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2059494-73-2

1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B2733367
CAS RN: 2059494-73-2
M. Wt: 273.303
InChI Key: PSQKYFQUWUKGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine” is a chemical compound with the molecular formula C10H14F3N3. It has a molecular weight of 233.24 g/mol . This compound is often used in scientific research .


Molecular Structure Analysis

The molecular structure of “1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine” includes a piperazine ring attached to a pyridine ring with a trifluoromethyl group .


Physical And Chemical Properties Analysis

“1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine” is a crystalline solid with a yellow color . It has a boiling point of 122.0°C at 2.0 mmHg .

Scientific Research Applications

Antimalarial Applications

Research into aryl piperazine and pyrrolidine derivatives, including structures akin to "1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine," has shown promising antimalarial activity. A study highlighted the synthesis and evaluation of these derivatives against the Plasmodium falciparum chloroquine-resistant strain. The presence of a hydroxyl group, a propane chain, and a fluor group was found crucial for antiplasmodial activity, with certain compounds inhibiting parasite growth at low micromolar concentrations (Mendoza et al., 2011).

Antihypertensive and Antiarrhythmic Effects

Compounds featuring the 1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine skeleton have been synthesized and tested for their antiarrhythmic and antihypertensive effects. Studies suggest that derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety exhibit significant activities in these areas, potentially related to alpha-adrenolytic properties (Malawska et al., 2002).

Anticonvulsant Activity

Research on pyrrolidine-2,5-dione derivatives, including those related to "1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine," has identified promising anticonvulsant agents. These compounds have been evaluated using acute models of seizures in mice, revealing that specific derivatives displayed a more beneficial protective index than well-known antiepileptic drugs, suggesting a mechanism of action involving sodium and calcium channels blockade (Rybka et al., 2017).

Serotonin Receptor Agonist Properties

The compound "1-(m-Trifluoromethylphenyl)-piperazine," a structural analog, has been found to act as a serotonin receptor agonist in rat brain studies. It inhibited the specific binding of serotonin to rat brain membranes at lower concentrations compared to other compounds and affected serotonin turnover, providing insights into the molecular interactions at play (Fuller et al., 1978).

Design of Novel Insecticides

Innovative insecticides based on structural modifications of "1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine" have been designed, targeting serotonin receptors in parasitic nematodes. These modifications led to compounds displaying significant growth-inhibiting activities against pests, indicating a novel mode of action for pest control (Cai et al., 2010).

Safety and Hazards

This compound can cause serious eye damage and severe skin burns . If swallowed, it’s recommended to rinse the mouth and not induce vomiting. It’s also advised to wear eye protection and face protection when handling this compound .

properties

IUPAC Name

1-propan-2-yl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c1-10(2)18-5-7-19(8-6-18)12-4-3-11(9-17-12)13(14,15)16/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQKYFQUWUKGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

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